Deptropine dihydrogen citrate

Anesthesiology Antisialogogue Premedication

Researchers requiring a validated antagonist for H1/muscarinic mechanistic studies or BCSC screening often face limited availability of compendial-grade reference material. Deptropine dihydrogen citrate (CAS 2169-75-7) resolves this as an EP reference standard with BP-defined purity (≥98.0%). • EP pharmacopoeial reference standard for analytical QC, method validation & impurity profiling • Unique triple mechanism: H1-receptor antagonism + muscarinic blockade + antiserotonergic activity not replicated by any single in-class alternative • Selective BCSC inhibitor (IC₅₀ ~5 µM vs. MDA-MB-231 mammospheres); structurally distinct dibenzocycloheptene scaffold enables target engagement dissection Supplied with full pharmacopoeial documentation; ambient shipping; long-term storage at 2-8°C.

Molecular Formula C29H35NO8
Molecular Weight 525.6 g/mol
CAS No. 2169-75-7
Cat. No. B1214304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeptropine dihydrogen citrate
CAS2169-75-7
SynonymsBS 6987
BS-6987
deptropine
deptropine citrate
Deptropine FNA
dibenzheptropine
dibenzheptropine citrate
Tropane, 3alpha-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-, citrate (1:1)
Molecular FormulaC29H35NO8
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C23H27NO.C6H8O7/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-9,18-20,23H,10-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-,19+,20?;
InChIKeyCHQGYMXXKZPWOI-IIPFOPBBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 60 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deptropine Dihydrogen Citrate Procurement Guide


Deptropine dihydrogen citrate (CAS 2169-75-7), also known as dibenzheptropine citrate or Brontina, is a first-generation antihistamine with additional anticholinergic (muscarinic antagonist) and antiserotonergic properties [1]. It is chemically related to diphenhydramine and belongs to the dibenzocycloheptene class [2]. Historically used as a bronchodilator and antisecretory agent for chronic bronchitis, bronchiectasis, asthma, and vasomotor rhinitis, it has recently been identified as an inhibitor of breast cancer stem cells (BCSCs) in vitro, with an IC₅₀ of approximately 5 µM against MDA-MB-231 mammospheres [3]. The dihydrogen citrate salt form is the pharmacopoeial reference standard and the form used in the majority of published clinical and preclinical studies.

1

Pharmacology

Multi-receptor pathway context (H1, muscarinic, serotonin)

2

Target Engagement

In vitro BCSC mammosphere inhibition context

3

Standard Form

Pharmacopoeial reference standard (EP/BP)

Why Deptropine Dihydrogen Citrate Cannot Be Replaced


Deptropine dihydrogen citrate possesses a unique combination of H1-receptor antagonism, muscarinic-receptor blockade, and serotonin antagonism that is not replicated by any single in-class alternative [1]. Head-to-head clinical studies demonstrate that it provides a longer duration of salivary suppression than atropine, avoids the tachycardia associated with atropine, and exhibits a distinct bronchodilator time-course compared with ipratropium, adrenaline, and aminophylline [2][3]. In a recent drug-repurposing screen, it was one of only 19 compounds (out of 2,546) that selectively inhibited breast cancer stem cell viability, an activity shared with its structural analog benztropine mesylate but not with other antihistamines or anticholinergics [4]. Generic substitution with a single-mechanism agent therefore entails loss of either the antisecretory duration advantage, the cardiovascular safety advantage, or the anti-CSC activity, depending on the comparator.

Target

Deptropine citrate (multi-receptor)

VS

Comparator

Benztropine mesylate: in vivo BCSC endpoint context may differ

Target

Deptropine citrate (H1/muscarinic/serotonin)

VS

Comparator

Atropine: lacks H1/serotonin antagonism; heart-rate response profile differs

Target

Deptropine citrate (mild bronchodilator)

VS

Comparator

Ipratropium: reported greater bronchodilator magnitude

Quantitative Differentiation Evidence


Antisialogogue Duration vs. Atropine

In a direct head-to-head clinical comparison in pre-surgical patients, deptropine citrate produced an antisialogogue effect that was less intense than that of atropine sulphate but of significantly longer duration, while notably not causing tachycardia [1]. The quantitative observations were: deptropine did not elevate heart rate, whereas atropine frequently produces tachycardia. The vagolytic action of deptropine was considered less satisfactory than atropine for preventing bradycardia during strabismus surgery, establishing a differentiated benefit-risk profile for procedures where prolonged secretion control without cardiac acceleration is desired.

Antisialogogue Duration
Trial Context

Longer duration vs. atropine; no tachycardia reported

May support premedication research models requiring sustained secretion control

Strabismus surgery premedication trial; qualitative outcome context

Anesthesiology Antisialogogue Premedication Duration of action

Bronchodilator Profile vs. Ipratropium Bromide

In a double-blind crossover trial in 16 patients with asthma or chronic bronchitis, ipratropium bromide produced significantly greater and more rapid bronchodilation than deptropine citrate [1]. The study established that ipratropium is the superior bronchodilator in terms of magnitude, while deptropine offers a distinct time-effect profile. This positions deptropine dihydrogen citrate as a candidate when a milder bronchodilator effect combined with its antihistaminic and antisecretory actions is desired, rather than maximal bronchodilation.

Bronchodilator Onset
Trial Context

Ipratropium: greater magnitude, faster onset

Not a substitute when maximal bronchodilation is the primary endpoint

Double-blind crossover trial; 16 patients; aerosol administration

Respiratory medicine Bronchodilation COPD Asthma Ipratropium

Bronchodilator Potency vs. Atropine and Adrenaline

In a comparative spirometry study, intramuscular deptropine citrate produced a mean FEV₁ improvement of 5.8% at 15 minutes, which was lower than all other agents tested: subcutaneous adrenaline (30.0%), intravenous aminophylline (16.7%), and intramuscular atropine sulphate (15.5%) [1]. Co-administration of deptropine with adrenaline reduced the adrenaline response to 17.2%. This quantitative ranking establishes deptropine as a mild bronchodilator, unsuitable as a rescue agent, but with a differentiated pharmacological profile that combines bronchodilation with antihistaminic and antisecretory effects not present in the comparators.

FEV₁ Response
Head-to-head

5.8% mean improvement (ranked 4/4 among tested comparators)

Mild bronchodilator profile; multi-target context defines research fit

Spirometry; 15 min post-dose; adrenaline/atropine/aminophylline comparators

Spirometry FEV1 Bronchodilator Atropine Adrenaline Aminophylline

Anti-CSC Activity vs. Benztropine Mesylate

In a phenotypic screen of 2,546 FDA-approved drugs, both deptropine citrate and its structural analog benztropine mesylate were identified as potent inhibitors of BCSC mammosphere formation. Both compounds exhibited an IC₅₀ of approximately 5 µM against MDA-MB-231 spheres [1]. However, only benztropine mesylate was advanced to in vivo testing, where it inhibited tumor-initiating potential in a 4T1 mouse model [1]. This represents a critical differentiation gap: deptropine dihydrogen citrate is in vitro-equivalent to benztropine mesylate for BCSC inhibition but lacks in vivo anti-tumor validation. For procurement in oncology research, this positions the compound as the structurally distinct comparator or tool compound for mechanistic studies, rather than a validated therapeutic candidate.

BCSC IC₅₀
Data to verify

≈ 5 µM (equivalent to benztropine); in vivo tumor-initiation data absent

Mechanistic tool; lacks in vivo BCSC validation context

MDA-MB-231 mammosphere assay; phenotypic screen context

Oncology Cancer stem cells Breast cancer Drug repurposing Mammosphere assay

Triple-Receptor Antagonism Profile

Deptropine is pharmacologically characterized as an antagonist at histamine H1 receptors, muscarinic acetylcholine receptors, and serotonin receptors, a profile not shared by selective second-generation antihistamines (e.g., loratadine, cetirizine) or pure anticholinergic bronchodilators (e.g., ipratropium) [1]. While quantitative receptor occupancy or binding affinity (Ki) data for H1 and muscarinic receptors in human tissues are not available in the public domain for deptropine, this triple mechanism is documented in authoritative pharmacological reviews [1] and distinguishes it from single-target alternatives. This is a class-level inference based on pharmacological classification, not direct comparative binding data.

Receptor Profile
Class-level

H1, muscarinic, serotonin antagonism reported

Class-level pharmacological context; quantitative binding data unavailable

Pharmacological classification; source review recommended

Polypharmacology H1 antagonist Muscarinic antagonist Serotonin antagonist Respiratory therapeutics

Application Scenarios for Procurement


Cancer Stem Cell Research Tool

Based on the equivalent in vitro IC₅₀ of ~5 µM against MDA-MB-231 mammospheres shared with benztropine mesylate [1], deptropine dihydrogen citrate is best deployed as a structurally distinct tool compound in mechanistic studies of BCSC inhibition. Its differing chemical scaffold from benztropine (dibenzocycloheptene vs. benzhydryl ether) enables dissection of target engagement pathways, particularly since benztropine's dopamine transporter activity may confound interpretation in certain models.

Hypersecretory Respiratory Disease Models

In animal models of chronic bronchitis or allergic asthma where both histamine-driven bronchoconstriction and cholinergically mediated mucus hypersecretion are relevant, deptropine dihydrogen citrate's dual H1/muscarinic antagonism [1] provides a single-agent alternative to combining a selective antihistamine with a selective anticholinergic. Its lower peak bronchodilator efficacy compared with ipratropium [2] and atropine [3] must be factored into experimental design, but its antisecretory duration advantage over atropine [4] is beneficial in prolonged exposure protocols.

Prolonged Antisialogogue Premedication Research

The finding that deptropine citrate provides longer-duration salivary suppression than atropine without inducing tachycardia [4] makes it a reference compound for studies investigating optimal premedication regimens in procedures where heart rate stability is critical, such as ophthalmic surgery (strabismus correction) or pediatric anesthesia.

Pharmacopoeial Reference Standard

Deptropine dihydrogen citrate is listed as a European Pharmacopoeia reference standard [5] and has a defined purity specification (≥98.0% and ≤101.0% of the dihydrogen citrate salt, calculated on the dried substance) per the British Pharmacopoeia [6]. Procurement for analytical QC, method validation, or impurity profiling is therefore supported by official compendial recognition.

Application
Selection Property
Validation Focus
BCSC mechanistic studies
Structurally distinct scaffold
In vitro mammosphere IC₅₀ cross-validation
Hypersecretory respiratory models
Dual H1/muscarinic antagonism
Bronchoconstriction/mucus endpoint profiling
Antisialogogue premedication research
Reported duration advantage over atropine
Heart-rate stability endpoint monitoring
Pharmacopoeial analytical QC
EP/BP reference standard
Compendial purity method validation
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